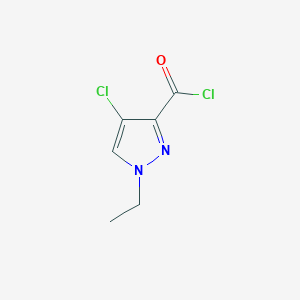

4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride

Description

Ring System Architecture and Substituent Positioning

The pyrazole ring system in 4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride maintains the characteristic planar five-membered heterocyclic structure typical of aromatic diazoles. Crystallographic studies of related 4-chloro-1H-pyrazole derivatives reveal that the ring exhibits bond lengths consistent with aromatic character, with carbon-nitrogen bonds averaging 1.33-1.37 Å and carbon-carbon bonds measuring approximately 1.35-1.36 Å. The pyrazole framework demonstrates the expected delocalized electron system, with bond lengths intermediate between typical single and double bond values, confirming the aromatic nature of the heterocycle. The positioning of the carbonyl chloride group at position 3 creates a significant geometric constraint, as the trigonal planar geometry around the carbonyl carbon requires optimal orbital overlap for resonance stabilization with the pyrazole ring system.

The ethyl substituent at the nitrogen-1 position introduces conformational flexibility while maintaining the overall planarity of the pyrazole ring. Nuclear magnetic resonance spectroscopy reveals distinct signals for the ethyl group, with the methylene protons appearing as a quartet around 1.2-1.4 parts per million and the terminal methyl protons as a triplet, indicating free rotation around the carbon-nitrogen bond. The chloro substituent at position 4 occupies a sterically favorable position, with the carbon-chlorine bond length typically measuring 1.73 Å, based on similar halogenated pyrazole structures. The spatial arrangement of these substituents creates a molecular geometry where the carbonyl chloride group is positioned for optimal electronic communication with the pyrazole π-system while minimizing steric interactions with the adjacent chloro substituent.

Bonding Analysis and Hybridization States

The bonding characteristics of 4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride reflect the diverse hybridization states present within the molecule. The pyrazole ring carbons exhibit sp² hybridization, consistent with aromatic character and planar geometry. The carbonyl carbon maintains sp² hybridization, facilitating the formation of the characteristic carbon-oxygen double bond with a typical length of approximately 1.21 Å. This hybridization pattern enables effective overlap between the carbonyl π-system and the adjacent pyrazole ring, creating extended conjugation that influences both stability and reactivity patterns. The nitrogen atoms within the pyrazole ring demonstrate sp² hybridization, with the lone pair electrons on nitrogen-2 participating in the aromatic π-system while maintaining basic character.

The carbon-chlorine bonds in this compound exhibit significant ionic character due to the electronegativity difference between carbon and chlorine atoms. The chloro substituent at position 4 forms a polar covalent bond that contributes to the overall dipole moment of the molecule. The carbonyl chloride functionality represents the most reactive site, with the carbon-chlorine bond being particularly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent carbonyl group. This enhanced reactivity stems from the synergistic effect of the carbonyl oxygen and chlorine atom, both of which withdraw electron density from the central carbon atom, creating a highly electrophilic center.

Properties

IUPAC Name |

4-chloro-1-ethylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c1-2-10-3-4(7)5(9-10)6(8)11/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOZMDPGCFNXGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride typically involves the chlorination of 1-ethyl-1H-pyrazole-3-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . The general reaction scheme is as follows:

1-ethyl-1H-pyrazole-3-carboxylic acid+SOCl2→4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride+SO2+HCl

Industrial Production Methods

In industrial settings, the production of 4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 1-ethyl-1H-pyrazole-3-carboxylic acid and hydrochloric acid.

Condensation reactions: It can react with amines to form amides, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under mild conditions.

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation reactions: Amines in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Major Products Formed

Nucleophilic substitution: Corresponding substituted pyrazole derivatives.

Hydrolysis: 1-ethyl-1H-pyrazole-3-carboxylic acid.

Condensation reactions: Amide derivatives.

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor, which is crucial for developing therapeutic agents. By binding to specific active sites on target enzymes, it can effectively inhibit their functions, making it a candidate for further research in drug development aimed at treating various diseases, including cancer and infections.

Synthesis of Bioactive Molecules

4-Chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride serves as a valuable building block in the synthesis of bioactive molecules. Its reactivity allows it to participate in coupling reactions that form new carbon-carbon and carbon-heteroatom bonds, facilitating the creation of complex organic structures that can exhibit pharmacological activity .

Agrochemicals

Herbicidal Properties

The compound has been explored for its herbicidal properties, contributing to effective crop protection strategies. Its application in agricultural chemistry helps control unwanted plant growth, thereby improving crop yields and resource management .

Fungicides Development

Research indicates that derivatives of pyrazole compounds, including 4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride, are utilized in developing fungicides. These compounds are essential in creating plant protection active ingredients that combat fungal diseases affecting crops .

Material Science

Advanced Materials and Coatings

In material science, this compound is incorporated into the formulation of advanced materials such as polymers and coatings. Its chemical properties contribute to enhanced durability and performance of these materials, making them suitable for various industrial applications .

Analytical Chemistry

Reagent in Analytical Methods

The compound acts as a reagent in analytical chemistry, facilitating the detection and quantification of other substances. This role is vital for quality control processes across different industries, ensuring the reliability and safety of products .

Table 1: Summary of Applications

Mechanism of Action

The mechanism of action of 4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific bioactive derivative being studied .

Comparison with Similar Compounds

Structural Features

The compound’s reactivity and applications are influenced by its pyrazole core and substituents. Below is a comparison with structurally related acyl chlorides:

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Ring Type | Key Substituents |

|---|---|---|---|---|

| 4-Chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride | C₆H₆Cl₂N₂O | 193.03 | Pyrazole | 4-Cl, 1-ethyl, 3-COCl |

| 5-Ethylisoxazole-3-carbonyl chloride | C₇H₇ClNO₂ | 172.59 | Isoxazole | 5-ethyl, 3-COCl |

| 3-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoic acid | C₁₅H₁₁F₄N₂O₂S | 356.32 | Pyrimidine | 4-fluorophenyl, CF₃, thioether |

Key Observations :

- Ring Systems : The pyrazole ring (two adjacent nitrogen atoms) in the target compound contrasts with the isoxazole (one nitrogen and one oxygen) and pyrimidine (two nitrogen atoms in a six-membered ring) systems. These differences influence electronic properties and hydrogen-bonding capabilities .

- Substituents : The 4-chloro and carbonyl chloride groups enhance electrophilicity, making the compound more reactive than analogs like 5-ethylisoxazole-3-carbonyl chloride, which lacks electron-withdrawing substituents .

Reactivity and Stability

- 4-Chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride: The carbonyl chloride group enables nucleophilic acyl substitution, while the electron-withdrawing chlorine stabilizes the pyrazole ring. However, the compound’s discontinuation may reflect instability under standard storage conditions or challenges in handling hazardous intermediates (GHS hazard data is noted but unspecified in ).

- Its simpler substituent profile may contribute to better commercial availability .

Commercial Status

- 5-Ethylisoxazole-3-carbonyl chloride : Actively listed by suppliers like Fluorochem, indicating robust demand and easier synthesis .

Biological Activity

4-Chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the molecular formula CHClNO and a molecular weight of 193.03 g/mol. Its structure features a pyrazole ring, a carbonyl chloride functional group, and a chloro substituent, which contribute to its reactivity and biological properties. The acid chloride group (-COCl) enhances its reactivity towards nucleophiles, making it suitable for various synthetic applications in organic chemistry.

Enzyme Inhibition

4-Chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride has been primarily explored for its role as an enzyme inhibitor . It is believed to bind to specific active sites on target enzymes, thereby inhibiting their function. This mechanism positions the compound as a candidate for therapeutic applications, particularly in the fields of antimicrobial and anticancer agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those structurally related to 4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride. Compounds containing the pyrazole scaffold have shown efficacy against various cancer cell lines such as lung, brain, colorectal, renal, prostate, and pancreatic cancers. Notably, some derivatives have exhibited significant antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

Synthesis

The synthesis of 4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride typically involves the chlorination of 1-ethyl-1H-pyrazole-3-carboxylic acid using thionyl chloride under reflux conditions. This method allows for high yields and purity of the product due to controlled reaction conditions.

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Functional Group | Key Differences |

|---|---|---|---|

| 4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid | Structure | Carboxylic acid | Contains a carboxylic acid group instead of carbonyl chloride |

| 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid | Structure | Carboxylic acid | Contains a carboxylic acid group instead of carbonyl chloride |

This table illustrates how 4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride stands out due to its reactivity profile and versatility in forming derivatives through nucleophilic substitution reactions.

Case Studies and Research Findings

Several studies have documented the biological activities associated with pyrazole derivatives:

- Antitumor Activity : A study demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines. The compounds were evaluated for their antiproliferative effects using MTT assays, revealing promising results against multiple types of cancer .

- Insecticidal Properties : Research indicated that certain pyrazole derivatives exhibited insecticidal activity against pests such as Mythimna separate and Helicoverpa armigera, suggesting potential applications in agrochemicals .

- Fungicidal Activity : Compounds derived from similar structures showed significant antifungal activity against pathogens like Pyricularia oryae, indicating that these derivatives could serve as effective fungicides .

Q & A

Q. What are the standard synthetic routes for preparing 4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride in laboratory settings?

Methodological Answer: The compound is typically synthesized via the reaction of its carboxylic acid precursor (4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid) with thionyl chloride (SOCl₂). The procedure involves refluxing the acid with excess SOCl₂ for 2–3 hours, followed by evaporation of unreacted SOCl₂ under reduced pressure to yield the acyl chloride . Key steps include:

- Reagent Ratios: Use a 3:1 molar excess of SOCl₂ to ensure complete conversion.

- Purification: Distillation or dry-load flash chromatography (e.g., cyclohexane/ethyl acetate gradients) may be required to remove by-products like HCl or residual sulfur compounds .

- Monitoring: Track reaction progress via TLC (Rf ~0.58 in cyclohexane/ethyl acetate 2:1) or IR spectroscopy (disappearance of the carboxylic acid O-H stretch at ~2500–3000 cm⁻¹) .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of 4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride?

Methodological Answer:

- ¹H/¹³C NMR: The ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~4.0–4.2 ppm for CH₂) and pyrazole ring protons (δ ~7.5–8.5 ppm) confirm substitution patterns. Carbonyl chloride (C=O) appears at δ ~160–170 ppm in ¹³C NMR .

- IR Spectroscopy: A strong C=O stretch at ~1750–1820 cm⁻¹ and C-Cl stretches at ~550–800 cm⁻¹ are diagnostic .

- Mass Spectrometry: High-resolution MS (HRMS-EI) confirms molecular weight (e.g., m/z 190.0143 for C₆H₆Cl₂N₂O) .

Advanced Research Questions

Q. How can researchers optimize the yield of 4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride during synthesis?

Methodological Answer: Yield optimization involves:

- Solvent Selection: Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the acyl chloride.

- Catalysis: Add catalytic DMF (1–2%) to accelerate SOCl₂ activation of the carboxylic acid .

- Temperature Control: Maintain reflux at 50–60°C to balance reaction rate and by-product formation. Higher temperatures risk decomposition, while lower temperatures slow conversion .

- Post-Reaction Workup: Rapid removal of SOCl₂ under vacuum and immediate use of the crude product in downstream reactions (e.g., amide coupling) minimizes degradation .

Q. How should researchers address discrepancies in melting point data across different studies for this compound?

Methodological Answer: Conflicting melting points (e.g., 78–79°C vs. 100–101.5°C in related pyrazole derivatives) may arise from:

- Polymorphism: Recrystallize the compound from multiple solvents (e.g., ethyl acetate, hexane) and compare thermal profiles via DSC .

- Impurity Profiles: Analyze purity via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS. Trace solvents (e.g., residual THF) can depress melting points .

- Structural Confirmation: Use single-crystal X-ray diffraction to verify molecular packing and rule out isomeric by-products .

Q. What strategies are employed to design biologically active derivatives based on 4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride?

Methodological Answer:

- Functional Group Manipulation: React the acyl chloride with amines to generate amides (e.g., for antimicrobial agents) or with alcohols to form esters (e.g., prodrug candidates) .

- SAR Studies: Introduce substituents at the pyrazole N1 or C3 positions (e.g., fluorophenyl, methyl groups) to modulate lipophilicity and target binding. Comparative studies show ethyl substitution enhances metabolic stability over methyl analogs .

- Computational Modeling: Use DFT calculations to predict electronic effects of substituents on reactivity and docking simulations (e.g., COX-2 inhibition) to prioritize synthesis targets .

Data Contradiction Analysis

Q. How can conflicting bioactivity data for pyrazole-carbonyl chloride derivatives be resolved?

Methodological Answer:

- Standardized Assays: Re-evaluate activities using uniform protocols (e.g., MIC values for antimicrobial testing against A. baumannii at 1.56 µg/mL) .

- Metabolite Screening: Assess stability in biological matrices (e.g., plasma hydrolysis of the acyl chloride to the carboxylic acid) via LC-MS .

- Crystallographic Validation: Compare X-ray structures of derivatives to confirm active conformations and rule out structural misassignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.